N-(Naphthalen-2-yl)-N-phenyl-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
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Overview
Description
N-(Naphthalen-2-yl)-N-phenyl-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a complex organic compound with the molecular formula C27H21N3O2S This compound is notable for its unique structure, which includes an oxadiazole ring, a naphthalene moiety, and a phenylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Naphthalen-2-yl)-N-phenyl-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The resulting oxadiazole is then reacted with a thiol to introduce the sulfanyl group.
Next, the naphthalene and phenylacetamide moieties are introduced through a series of coupling reactions. These steps often require the use of catalysts and specific reaction conditions to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, industrial methods may incorporate purification techniques such as recrystallization and chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(Naphthalen-2-yl)-N-phenyl-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-(Naphthalen-2-yl)-N-phenyl-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: Its unique structure makes it a candidate for use in organic electronics and photonic devices.
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of N-(Naphthalen-2-yl)-N-phenyl-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol: Shares the oxadiazole and sulfanyl groups but lacks the naphthalene and phenylacetamide moieties.
Naphthalen-2-yl-phenylacetamide: Contains the naphthalene and phenylacetamide groups but lacks the oxadiazole and sulfanyl components.
Uniqueness
The uniqueness of N-(Naphthalen-2-yl)-N-phenyl-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various research and industrial applications .
Properties
CAS No. |
337489-35-7 |
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Molecular Formula |
C27H21N3O2S |
Molecular Weight |
451.5g/mol |
IUPAC Name |
2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-naphthalen-2-yl-N-phenylacetamide |
InChI |
InChI=1S/C27H21N3O2S/c1-19-11-13-21(14-12-19)26-28-29-27(32-26)33-18-25(31)30(23-9-3-2-4-10-23)24-16-15-20-7-5-6-8-22(20)17-24/h2-17H,18H2,1H3 |
InChI Key |
PLVLPCPMAQJKNL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)N(C3=CC=CC=C3)C4=CC5=CC=CC=C5C=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)N(C3=CC=CC=C3)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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